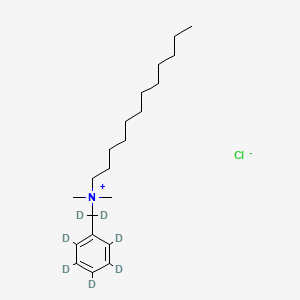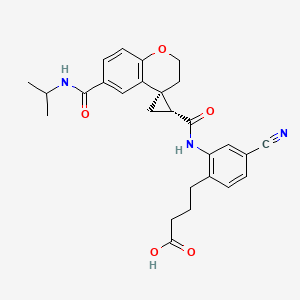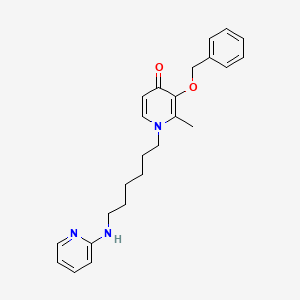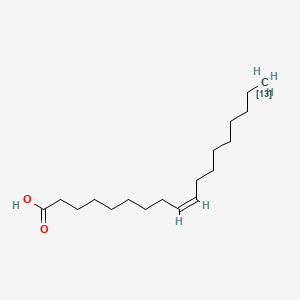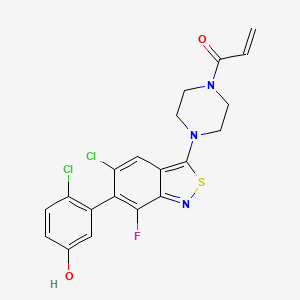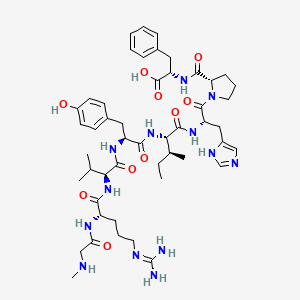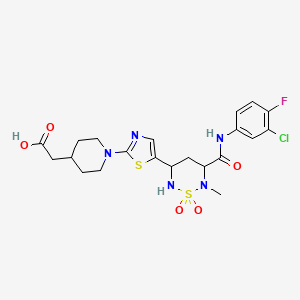
alpha-Muricholic acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Muricholic acid-d4, also known as 5β-Cholanic Acid-3α,6β,7α-triol-d4, is a deuterated form of alpha-Muricholic acid. It is a murine-specific primary bile acid, which plays a significant role in the digestion and absorption of dietary fats. The deuterated form is often used as an internal standard in mass spectrometry for the quantification of alpha-Muricholic acid .
Métodos De Preparación
Alpha-Muricholic acid-d4 can be synthesized through a multi-step process starting from chenodeoxycholic acid. The synthetic route involves nine steps and yields an overall product with a 26% yield . The process includes various chemical reactions such as hydroxylation and deuteration to introduce the deuterium atoms into the molecule. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Alpha-Muricholic acid-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
Alpha-Muricholic acid-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification in Mass Spectrometry: It serves as an internal standard for the accurate quantification of alpha-Muricholic acid in biological samples.
Metabolic Studies: It is used to study the metabolism of bile acids and their role in various physiological processes.
Disease Research: It helps in understanding the role of bile acids in diseases such as obesity, liver diseases, and inflammatory bowel disease.
Mecanismo De Acción
Alpha-Muricholic acid-d4 exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5). These receptors are involved in regulating various metabolic pathways, including lipid and glucose metabolism, as well as immune responses . The deuterated form allows for precise tracking and quantification in metabolic studies, providing insights into the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Alpha-Muricholic acid-d4 is unique due to its deuterated form, which provides advantages in mass spectrometry analysis. Similar compounds include:
- Glycolithocholic Acid-D4
- Lithocholic Acid-D4
- Taurocholic Acid-D4 These compounds are also deuterated bile acids used as internal standards in various analytical applications . The uniqueness of this compound lies in its specific structure and the presence of deuterium atoms, which enhance its stability and detection in analytical methods.
Propiedades
Fórmula molecular |
C24H40O5 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1/i8D2,12D2 |
Clave InChI |
DKPMWHFRUGMUKF-QGGLCGBNSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



